molecular formula C15H19N3OS B1268706 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 671771-78-1

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268706
CAS No.: 671771-78-1
M. Wt: 289.4 g/mol
InChI Key: FHUUEANBWIPYCU-UHFFFAOYSA-N
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Description

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an allyl group, an isobutoxyphenyl group, and a thiol group attached to the triazole ring

Preparation Methods

The synthesis of 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides.

    Attachment of the Isobutoxyphenyl Group: This step involves the use of isobutoxyphenyl halides in a nucleophilic substitution reaction.

    Incorporation of the Thiol Group: The thiol group is introduced through a thiolation reaction using thiolating agents such as thiourea.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the allyl or isobutoxyphenyl groups can be replaced by other functional groups.

    Addition: The allyl group can undergo addition reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can interact with reactive oxygen species, thereby exerting antioxidant effects. The triazole ring can interact with enzymes and receptors, modulating their activity. The allyl and isobutoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

    4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethoxy group instead of an isobutoxy group.

    4-allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a propoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUEANBWIPYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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